![molecular formula C9H19N3O B1415173 trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine CAS No. 1212384-71-8](/img/structure/B1415173.png)
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Overview
Description
“trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C9H22Cl3N3O .
Molecular Structure Analysis
The molecular weight of “trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine” is 294.65 . The SMILES string representation of the molecule isCl.Cl.Cl.CN1CCN(CC1)[C@H]2COC[C@@H]2N
. The InChI representation is 1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10;;;/h8-9H,2-7,10H2,1H3;3*1H/t8-,9-;;;/m0.../s1
. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A highly efficient synthesis of trans-tetrahydro-3,4-furandiamine, closely related to the chemical , has been developed. This process involves nitromercuration, base-catalyzed elimination, amination, and catalytic reduction, achieving a 37% overall yield (Bitha & Lin, 1988).
Biochemical Research and Pharmacological Studies
- Neuroleptic and Thymoleptic Activities : Compounds structurally similar to trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine have shown neuroleptic and thymoleptic activities. These activities were found predominantly in trans racemates and were associated with dopamine-uptake inhibition (Böge Kp, 1983).
Neurochemical Research
- Serotonin and Dopamine Receptor Interactions : Studies on analogs of this compound have revealed interactions with dopamine D-2 and serotonin 5-HT2 receptors. These compounds have been shown to exhibit central nervous system effects and potential for neuroleptic properties (Perregaard et al., 1992).
Neuropharmacology
- Potential for Central Nervous System Therapeutics : Derivatives of this chemical structure have been investigated for their potential as central nervous system agents. Certain compounds in this class have shown neuroleptic-like activity and have been compared to established drugs like chlorpromazine (Hino et al., 1988).
Stereoselectivity in Medicinal Chemistry
- Stereochemical Studies : The trans isomers of similar cyclic amino alcohols, which include compounds like trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine, have been noted for their stable chair-chair conformation, an aspect important in understanding their pharmacological properties (Sohár & Bernáth, 1973).
Radiopharmaceutical Research
- Diagnostic Applications : Certain piperazine derivatives, related to the compound , have been synthesized for use in diagnosing neurodegenerative diseases affecting cholinergic neuron density. These compounds have shown promise in SPECT imaging, a technique used in medical imaging (Bando et al., 2001).
properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJANKABONAWVQQ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2COCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2COC[C@@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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